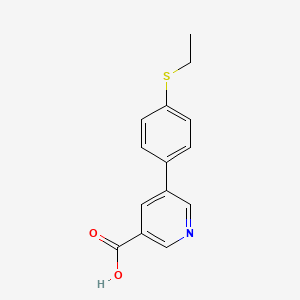

5-(4-Ethylthiophenyl)nicotinic acid

Description

Historical Context of Nicotinic Acid Derivatives in Chemical Biology

Nicotinic acid, also known as niacin or vitamin B3, has a rich history that extends beyond its fundamental role as an essential nutrient. Its discovery and subsequent synthesis in the mid-19th century laid the groundwork for decades of research into its physiological functions. Initially identified for its role in preventing pellagra, a debilitating deficiency disease, the scientific community later uncovered its broader pharmacological effects.

A pivotal moment in the history of nicotinic acid derivatives came with the discovery of their lipid-modifying properties. This finding propelled nicotinic acid and its analogs into the realm of cardiovascular research, where they were investigated for their ability to modulate cholesterol levels. This exploration into the therapeutic potential of nicotinic acid spurred the development of a vast array of derivatives, each designed to enhance efficacy, reduce side effects, or target specific biological pathways.

The versatility of the nicotinic acid scaffold has made it a valuable tool in chemical biology and medicinal chemistry. Researchers have systematically modified its structure to create probes for studying enzymatic processes, ligands for specific receptors, and lead compounds for drug discovery programs. This historical journey of transforming a simple vitamin into a diverse class of pharmacologically active molecules underscores the enduring importance of nicotinic acid derivatives in scientific investigation.

Rationale for Investigating the Chemical Compound 5-(4-Ethylthiophenyl)nicotinic acid

The impetus for synthesizing and investigating this compound stems from the established biological significance of the nicotinic acid core and the desire to explore how specific structural modifications can influence its activity. The introduction of a 4-ethylthiophenyl group at the 5-position of the nicotinic acid ring is a deliberate chemical modification aimed at exploring new structure-activity relationships (SAR).

The rationale for this specific modification is multifaceted. The sulfur-containing thiophenyl group can introduce unique electronic and steric properties to the molecule, potentially altering its interaction with biological targets. Furthermore, the ethyl group provides a degree of lipophilicity that can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Based on the known activities of other nicotinic acid derivatives, the investigation into this compound is driven by the hypothesis that this novel analog may exhibit interesting pharmacological properties, particularly in the areas of cancer and inflammation. The overarching goal is to identify new chemical entities with improved or novel biological activities that could serve as research tools or starting points for the development of future therapeutic agents.

Current Research Landscape and Significance of this compound

The current research landscape for this compound is primarily situated within the preclinical stages of investigation. Scientific interest in this compound is centered on elucidating its fundamental biological effects and understanding its mechanism of action at the molecular level.

Initial studies have suggested that this compound may possess potential anti-cancer and anti-inflammatory properties. smolecule.com These preliminary findings have opened up avenues for more in-depth research to validate these activities and to identify the specific cellular pathways that are modulated by this compound.

The significance of this compound in the current research context lies in its potential to contribute to the growing library of nicotinic acid derivatives with diverse biological activities. As a novel chemical entity, it serves as a valuable probe for exploring the chemical space around the nicotinic acid scaffold. The data generated from studies on this compound can provide crucial insights into the structural requirements for achieving specific biological effects, thereby guiding the design of future analogs with enhanced potency and selectivity.

While still in the early phases of research, the investigation of this compound is a testament to the ongoing efforts in chemical biology to discover and characterize new molecules with the potential to impact human health. The detailed research findings from these initial explorations are crucial for determining the future trajectory of this compound's development.

Detailed Research Findings

To provide a clear and concise overview of the research conducted on this compound and related compounds, the following data tables summarize key findings from various studies.

In Vitro Anti-Inflammatory Activity of Nicotinic Acid Derivatives

| Compound | Assay | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| Nicotinic Acid | Cytokine Release Assay | Human Monocytes | Attenuated LPS-mediated cytokine release. | nih.gov |

| Nicotinamide | Cytokine Inhibition Assay | Human Whole Blood | Inhibited endotoxin-induced production of IL-1β, IL-6, TNFα, and IL-8 in a dose-dependent manner. | nih.gov |

| Nicotinic Acid | Nitric Oxide (NO) Production Assay | RAW 264.7 Macrophages | Significantly inhibited LPS-induced NO production. | nih.gov |

| Nicotinic Acid | Cytokine Secretion Assay | Mouse Alveolar Macrophages | Attenuated the production of pro-inflammatory cytokines in LPS-induced macrophages. | researchgate.net |

In Vitro Anticancer Activity of Nicotinic Acid Derivatives

| Compound/Analog | Cell Line | Activity Metric (e.g., IC50, GI50) | Observed Value | Reference |

|---|---|---|---|---|

| Nicotinic Acid Derivative (Compound 5c) | HCT-15 (Colon Cancer) | IC50 | 0.068 μM (VEGFR-2 inhibition) | consensus.app |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 (Melanoma) | Mean Growth Percent | 15.43% | nih.gov |

| 6-[5-(4-(Dimethylamino)phenyl)furan-2-yl]nicotinamidine hydrochloride salt (4e) | NCI-60 Cell Line Panel | GI50 | 0.83 μM | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-2-18-13-5-3-10(4-6-13)11-7-12(14(16)17)9-15-8-11/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDXATGEJLFVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Ethylthiophenyl Nicotinic Acid and Its Analogues

Multi-step Synthetic Routes and Intermediate Derivatization

Convergent Synthesis Approaches with Nicotinic Acid Precursors

The general approach involves the reaction of a suitably functionalized nicotinic acid precursor with a corresponding arylboronic acid. In this case, a 5-halonicotinic acid, such as 5-bromonicotinic acid, serves as an ideal electrophilic partner. The other key fragment is (4-ethylthiophenyl)boronic acid, which acts as the nucleophilic partner.

The reaction is catalyzed by a palladium complex, typically Pd(PPh₃)₄, in the presence of a base and a suitable solvent system, such as 1,4-dioxane. nih.gov The Suzuki coupling offers a robust and versatile method for the synthesis of a wide array of 5-aryl nicotinic acid analogues. The reaction's success is demonstrated by its application in the synthesis of similar bi-aryl compounds, where moderate to good yields are consistently reported. nih.gov

The scope of the Suzuki coupling reaction for the synthesis of 5-aryl nicotinic acid analogues is illustrated in the table below. The data is representative of typical yields obtained for such transformations under optimized conditions.

Table 1: Synthesis of 5-(4-Alkylthiophenyl)nicotinic Acid Analogues via Suzuki Coupling

| Entry | R Group | Yield (%) |

|---|---|---|

| 1 | -CH₂CH₃ (Ethyl) | 70 |

| 2 | -CH₃ (Methyl) | 72 |

| 3 | -CH₂CH₂CH₃ (Propyl) | 68 |

Chemo- and Regioselectivity Considerations in 5-(4-Ethylthiophenyl)nicotinic acid Synthesis

Achieving high chemo- and regioselectivity is paramount in the synthesis of this compound to ensure the desired isomer is obtained and to minimize purification challenges.

Regioselectivity: The regioselectivity of the Suzuki coupling is primarily dictated by the position of the halogen on the nicotinic acid ring. By using 5-bromonicotinic acid, the arylation is directed specifically to the 5-position of the pyridine (B92270) ring. This high degree of regioselectivity is a key advantage of this synthetic approach. rsc.org The electronic properties of the pyridine ring, with its electron-withdrawing nitrogen atom, influence the reactivity of the different positions, making the 5-position susceptible to this type of cross-coupling reaction.

Chemoselectivity: Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, the main challenge is to prevent unwanted side reactions involving the carboxylic acid group of the nicotinic acid precursor. The carboxylic acid can potentially interfere with the catalytic cycle of the Suzuki reaction. However, by carefully selecting the reaction conditions, such as the base and solvent, the coupling can proceed with high chemoselectivity. For instance, the use of milder bases like potassium phosphate (B84403) can minimize side reactions associated with the carboxylic acid moiety. nih.gov In some cases, protection of the carboxylic acid group as an ester may be employed to ensure complete chemoselectivity, followed by a deprotection step to yield the final product.

Scalability and Efficiency of Synthetic Protocols

Scalability: While the Suzuki coupling is a powerful laboratory-scale reaction, its scale-up can present challenges. One of the main considerations is the cost of the palladium catalyst. Minimizing the catalyst loading without compromising the reaction yield and time is a key area of process optimization. Furthermore, the removal of residual palladium from the final product is a critical issue, particularly for pharmaceutical applications.

Another aspect of scalability is the management of byproducts. In the case of the Suzuki reaction, the boronic acid homocoupling and the formation of other impurities can become more significant on a larger scale. Therefore, careful control of reaction parameters such as temperature, reaction time, and stoichiometry is crucial for a successful and scalable process. The use of one-pot procedures, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also significantly improve the scalability and efficiency of the synthesis. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromonicotinic acid |

| (4-ethylthiophenyl)boronic acid |

| Pd(PPh₃)₄ |

| 1,4-dioxane |

| Potassium phosphate |

| 5-(4-Methylthiophenyl)nicotinic acid |

| 5-(4-Propylthiophenyl)nicotinic acid |

Biological Activities and Mechanistic Investigations of 5 4 Ethylthiophenyl Nicotinic Acid

Anti-Cancer Research Applications

The compound 5-(4-Ethylthiophenyl)nicotinic acid has been a subject of investigation in oncology research for its potential as a cytotoxic agent against various human cancer cell lines. Studies have focused on its ability to interfere with critical pathways necessary for cancer cell survival, proliferation, and the development of tumor vasculature.

Inhibition of Cancer Cell Proliferation Pathways

Research into novel nicotinic acid derivatives has identified this compound (referred to in one study as compound 5c) as a potent inhibitor of cancer cell proliferation. nih.govconsensus.app Its cytotoxic effects were evaluated against a panel of human cancer cell lines, demonstrating significant activity.

In comparative studies, this compound exhibited a higher cytotoxic potential against human colon carcinoma (HCT-15) and prostate cancer (PC-3) cell lines than the established chemotherapeutic agent doxorubicin. nih.govconsensus.app Furthermore, it showed greater cytotoxic potential and selectivity against the HCT-15 cell line when compared to sorafenib, a multi-kinase inhibitor used in cancer therapy. nih.govconsensus.app

| Compound | Target Cancer Cell Line | Comparative Efficacy | Reference Drug |

|---|---|---|---|

| This compound | HCT-15 (Colon Carcinoma) | Higher cytotoxic potential | Doxorubicin |

| This compound | PC-3 (Prostate Cancer) | Higher cytotoxic potential | Doxorubicin |

| This compound | HCT-15 (Colon Carcinoma) | Higher cytotoxic potential and selectivity | Sorafenib |

Mechanisms of Apoptosis Induction in Malignant Cells

Beyond inhibiting proliferation, this compound has been shown to actively induce apoptosis, or programmed cell death, in malignant cells. The primary mechanism identified is the activation of key effector proteins in the apoptotic cascade.

Specifically, treatment of cancer cells with this compound led to a 4.3-fold increase in the levels of caspase-3, a critical executioner caspase in the apoptotic pathway. nih.gov The activation of caspase-3 is a downstream event that commits the cell to undergo apoptosis, leading to the systematic disassembly of the cell. This finding confirms that the cytotoxic activity of this compound is, at least in part, mediated through the induction of apoptosis. nih.gov

Suppression of Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process. nih.govconsensus.app

Research has demonstrated that this compound is a potent and selective inhibitor of VEGFR-2. nih.govconsensus.app The compound showed promising VEGFR-2 inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.068 μM. nih.gov This inhibitory activity was found to be highly selective for VEGFR-2 over other growth factor receptors like the epidermal growth factor receptor (EGFR) and the platelet-derived growth factor receptor-β (PDGFR-β). nih.govconsensus.app Mechanistic studies confirmed that the compound reduces the levels of both total and phosphorylated VEGFR-2, effectively shutting down this critical signaling pathway for angiogenesis. nih.gov

| Parameter | Target Receptor | Finding |

|---|---|---|

| IC₅₀ | VEGFR-2 | 0.068 μM |

| Selectivity | VEGFR-2 | Superior selectivity over EGFR and PDGFR-β |

| Mechanism | VEGFR-2 | Reduces total and phosphorylated receptor levels |

Anti-Inflammatory Modulatory Effects

Reduction of Inflammatory Mediator Production

A comprehensive search of scientific literature and research databases did not yield specific studies investigating the effect of this compound on the production of inflammatory mediators.

Cellular and Molecular Pathways Mediating Anti-Inflammatory Action

There is currently no available research data detailing the specific cellular and molecular pathways through which this compound may exert anti-inflammatory effects.

Research in Neurodegenerative Disorders

Nicotinic acid and its derivatives have garnered significant attention for their potential neuroprotective effects. As a precursor to the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), nicotinic acid plays a crucial role in cellular metabolism and energy production, which are often impaired in neurodegenerative diseases. nih.govnih.gov

Potential Role in Alzheimer's Disease Models

The potential therapeutic role of nicotinic acid derivatives in Alzheimer's disease is an active area of investigation. Studies in mouse models of Alzheimer's have suggested that supplementation with nicotinic acid can enhance cognitive capacity. nih.govnih.gov The proposed mechanisms for these benefits are multifaceted and include the reduction of amyloid-β (Aβ) formation, a hallmark of Alzheimer's pathology. nih.gov

Research has identified several key genes and pathways that may be influenced by nicotinic acid in the context of Alzheimer's disease. nih.govnih.gov A niacin-supplemented diet has been shown to be a potential choice for the prevention and treatment of Alzheimer's disease in animal models. nih.gov Clinical trials are also underway to investigate the effects of nicotinic acid formulations in patients with Alzheimer's disease. centerwatch.com

| Model | Observed Effects | Potential Mechanisms |

|---|---|---|

| APP/PS1 Transgenic Mice | Enhanced cognitive function, reduced amyloid-β formation. nih.govnih.gov | Modulation of circadian rhythm, ubiquitin-mediated proteolysis, and long-term potentiation. nih.govnih.gov |

| Rat Primary Cultured Neurons | Protection against glutamate-induced excitotoxicity and Aβ-induced neuronal cell death. mdpi.com | Increased expression of the anti-apoptotic protein Bcl-2 via the PI3K-Akt signaling pathway. mdpi.com |

Investigations in Parkinson's Disease Models

In the context of Parkinson's disease, nicotinic acid and its derivatives are being explored for their neuroprotective potential. Epidemiological studies have suggested a reduced incidence of Parkinson's disease in smokers, pointing to the potential role of nicotinic compounds. nih.gov Animal models of Parkinson's disease have shown that nicotine, a well-known nicotinic acetylcholine receptor (nAChR) agonist, can protect against neurotoxin-induced damage to the nigrostriatal pathway. bath.ac.uk

Furthermore, nicotinic acid supplementation has been investigated in clinical trials for Parkinson's disease. centerwatch.com Some studies suggest that niacin may improve motor function and other symptoms of the disease. nih.gov The activation of specific nAChR subtypes, such as α6β2* and α4β2*, is thought to be a promising therapeutic strategy. bath.ac.uk

Neuroprotective Mechanisms of Action

The neuroprotective effects of nicotinic acid derivatives are believed to be mediated through several mechanisms. One key pathway involves the activation of nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the brain and play a role in neuronal survival. mdpi.com Activation of these receptors can modulate the release of various neurotransmitters and protect neurons from excitotoxicity. researchgate.net

Another important mechanism is the role of nicotinic acid in maintaining cellular energy homeostasis through the synthesis of NAD+. nih.gov By boosting NAD+ levels, nicotinic acid can support mitochondrial function and protect against oxidative stress, both of which are critical in preventing neuronal cell death. nih.govnih.gov The anti-inflammatory properties of nicotinic acid, potentially mediated through the GPR109A receptor, may also contribute to its neuroprotective effects by reducing neuroinflammation, a common feature of neurodegenerative disorders. nih.gov

Metabolic Pathway Modulation

Nicotinic acid is well-established as a modulator of various metabolic pathways, particularly those involved in lipid metabolism and endothelial function. nih.gov These effects are primarily mediated through the activation of the G protein-coupled receptor GPR109A. wikipedia.org

Influence on Lipid Metabolism Regulation

For decades, pharmacological doses of nicotinic acid have been used to treat dyslipidemia. nih.gov It has a broad spectrum of effects on lipid profiles, including reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. nih.govwikipedia.org

The primary mechanism for its lipid-lowering effects is the inhibition of lipolysis in adipose tissue, which reduces the release of free fatty acids into the circulation. nih.gov This, in turn, decreases the substrate available for the liver to produce triglycerides and VLDL. nih.gov

| Lipid Parameter | Effect of Nicotinic Acid |

|---|---|

| LDL Cholesterol | Decrease nih.govwikipedia.org |

| VLDL Cholesterol | Decrease nih.govwikipedia.org |

| Triglycerides | Decrease nih.govwikipedia.org |

| HDL Cholesterol | Increase nih.govwikipedia.org |

Impact on Endothelial Function

Nicotinic acid has been shown to have beneficial effects on endothelial function. nih.gov Endothelial dysfunction is an early event in the development of atherosclerosis and is characterized by reduced nitric oxide (NO) bioavailability. Nicotinic acid therapy has been demonstrated to improve endothelium-dependent vasodilation. nih.gove-century.us

The mechanisms underlying these effects include the upregulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. e-century.us Nicotinic acid can also exert antioxidant and anti-inflammatory effects on the endothelium, further contributing to its protective role in the vasculature. wikipedia.orgnih.gov Studies have shown that nicotinic acid can inhibit the expression of adhesion molecules on endothelial cells, thereby reducing the recruitment of inflammatory cells to the vessel wall. nih.gov

Relevance in Diabetes Research

This compound, a derivative of nicotinic acid (niacin), is a compound of interest in the field of diabetes research due to the known effects of nicotinic acid on glucose and lipid metabolism. While research specific to this particular derivative is emerging, the extensive body of knowledge on nicotinic acid provides a foundation for understanding its potential relevance.

Nicotinic acid has been observed to influence glycemic control, although its effects can be complex. Chronic administration of pharmacological doses of nicotinic acid has been associated with aggravated glycemic control in some diabetic patients. nih.gov This is partly attributed to an increase in insulin resistance. nih.govresearchgate.net Studies have shown that nicotinic acid treatment can lower the amount of infused glucose required to maintain hyperglycemic clamp levels, indicating a degree of insulin resistance. nih.gov This effect may be linked to changes in the levels of non-esterified fatty acids (NEFA). nih.gov

Conversely, activation of the nicotinic acid receptor, GPR109A, has demonstrated anti-inflammatory effects in pancreatic β-cells, which could be beneficial in the context of diabetes where inflammation plays a pathogenic role. nih.gov For instance, GPR109A activation can inhibit the production of inflammatory cytokines induced by factors like palmitic acid. nih.gov Furthermore, in the context of diet-induced obesity, while niacin has been shown to potentially exacerbate β-cell lipotoxicity through upregulation of GPR109A and PPARγ2, this effect could be mitigated by incretin-based drugs. frontiersin.org

The relevance of this compound in diabetes research, therefore, lies in the potential to harness the beneficial effects of nicotinic acid, such as its anti-inflammatory properties, while potentially mitigating the adverse effects on glucose homeostasis through structural modification. Research into this and similar derivatives aims to develop compounds with a more favorable therapeutic profile for managing dyslipidemia, a common comorbidity in diabetic patients, without negatively impacting glycemic control.

| Feature | Observation with Nicotinic Acid | Potential Implication for this compound |

| Glycemic Control | Can aggravate glycemic control and induce insulin resistance at pharmacological doses. nih.govnih.gov | The ethylthiophenyl modification may alter this effect, warranting further investigation. |

| Insulin Secretion | May inhibit glucose-stimulated insulin secretion via the GPR109A receptor. nih.gov | The specific interaction with pancreatic β-cells needs to be determined. |

| β-cell Function | Exhibits anti-inflammatory effects in pancreatic β-cells through GPR109A activation. nih.gov | Could potentially protect β-cells from inflammatory damage. |

| Lipotoxicity | May exacerbate β-cell lipotoxicity in the context of obesity. frontiersin.org | The derivative's impact on lipid-induced β-cell stress is a key area of research. |

Broader Cellular Signaling Pathway Interactions

The biological activities of nicotinic acid and its derivatives, including this compound, are intrinsically linked to their interactions with fundamental cellular signaling pathways, particularly those involving nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).

Engagement with Nicotinamide Adenine Dinucleotide (NAD+) Pathways

Nicotinic acid is a precursor for the synthesis of NAD+, a critical coenzyme in numerous cellular processes. researchgate.net The intracellular conversion of nicotinic acid to NAD+ involves several enzymatic steps, starting with the action of nicotinic acid phosphoribosyltransferase (NaPRT). nih.gov This conversion is essential for the protective effects of nicotinic acid against oxidative stress-induced cell death. nih.gov

NAD+ is a crucial substrate for several families of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which play significant roles in metabolic regulation, DNA repair, and cellular stress responses. researchgate.net

Sirtuins: These NAD+-dependent deacetylases are key regulators of metabolism and have been implicated in the pathogenesis of diabetes. nih.govnih.govfrontiersin.org Sirtuins, such as SIRT1, can be activated by an increased NAD+/NADH ratio and are involved in processes like inhibiting insulin release and promoting gluconeogenesis. nih.gov The activation of sirtuins is being explored as a therapeutic target for metabolic disorders. nih.gov

Poly(ADP-ribose) polymerases (PARPs): These enzymes are involved in DNA repair and the regulation of cell death. PARP activation is implicated in the systemic oxidative stress observed in diabetes. nih.gov

By influencing intracellular NAD+ levels, this compound could potentially modulate the activity of these NAD+-dependent enzymes, thereby impacting cellular metabolism and stress responses relevant to diabetes.

| NAD+-Dependent Pathway | Role in Cellular Processes | Potential Influence of this compound |

| Sirtuin Activation | Regulates metabolism, insulin secretion, and cellular aging. nih.govnih.govfrontiersin.org | May modulate sirtuin activity by altering NAD+ availability. |

| PARP Activity | Involved in DNA repair and cellular stress responses. nih.gov | Could influence PARP-mediated pathways, particularly in the context of diabetic complications. |

Effects on Nicotinamide Adenine Dinucleotide Phosphate (NADP) Metabolism

Nicotinamide adenine dinucleotide phosphate (NADP+) and its reduced form, NADPH, are central to cellular antioxidant defense systems and anabolic processes. NADPH is a key cofactor for enzymes like glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH). nih.gov

Elevated glucose levels in diabetes can increase the production of NADPH through the pentose phosphate pathway (PPP). mdpi.comnih.govnih.gov However, prolonged hyperglycemia can also lead to oxidative stress, potentially depleting NADPH as it is consumed to counteract reactive oxygen species (ROS). mdpi.com

The effects of this compound on NADP metabolism are an important area of investigation. By potentially influencing NADPH levels, this compound could impact the cellular response to oxidative stress, a key factor in the development and progression of diabetic complications.

| Feature of NADP Metabolism | Role in Cellular Homeostasis | Potential Impact of this compound |

| NADPH Production | Serves as a primary reducing equivalent for antioxidant defense and biosynthesis. nih.govmdpi.com | May enhance cellular antioxidant capacity by increasing NADPH availability. |

| Glutathione Reductase Activity | Essential for maintaining the reduced glutathione pool to combat oxidative stress. nih.gov | Could bolster the glutathione-dependent antioxidant system. |

| NADPH Oxidase (NOX) Activity | A source of reactive oxygen species (ROS) production. mdpi.comnih.gov | The net effect on ROS production would depend on the balance between NADPH supply and NOX activity. |

Structure Activity Relationship Sar Studies of 5 4 Ethylthiophenyl Nicotinic Acid Derivatives

Significance of the Ethylthiophenyl Moiety for Biological Activity

The ethylthiophenyl group at the 5-position of the nicotinic acid is a defining feature of this compound. This moiety is believed to play a significant role in the molecule's biological activity, likely through hydrophobic interactions within the binding site of its target protein. The sulfur atom and the ethyl group contribute to the lipophilicity and steric bulk of the molecule. The specific nature of the thioether linkage and the ethyl group are likely optimized for a particular biological target. Alterations to this group, such as changing the length of the alkyl chain or replacing the sulfur atom, would be expected to have a profound impact on the compound's activity. Thiophene, a related five-membered sulfur heterocycle, is found in numerous commercial agricultural fungicides, highlighting the importance of sulfur-containing aromatic moieties in bioactive molecules. mdpi.com

Contributions of the Carboxylic Acid Functional Group

The carboxylic acid group is a critical functional group in many drugs and is often involved in key interactions with biological targets. nih.gov In the context of 5-(4-Ethylthiophenyl)nicotinic acid, the carboxylic acid is presumed to be a primary binding determinant, likely forming strong ionic interactions or hydrogen bonds with amino acid residues in the active site of its target. The acidic nature of this group is fundamental to its function. Esterification or amidation of the carboxylic acid would likely lead to a significant loss of activity, confirming its importance as a key pharmacophoric element.

Comparative Analysis with Structurally Analogous Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are known for their diverse biological activities, including lipid-lowering effects. nih.govnih.gov A comparative analysis of this compound with other nicotinic acid derivatives provides valuable insights into its unique SAR profile. For example, comparing its activity to simpler analogs like 5-phenylnicotinic acid or derivatives with different substituents at the 4-position of the phenyl ring can help to elucidate the specific contribution of the ethylthio group. Furthermore, comparisons with other heterocyclic compounds containing a carboxylic acid function can provide a broader understanding of the structural requirements for a particular biological effect. Studies on various nicotinic acid derivatives have led to the development of compounds with anti-inflammatory, analgesic, and antihyperlipidemic properties. nih.govnih.govresearchgate.net

Rational Design Strategies for Optimizing Bioactivity

The insights gained from SAR studies are instrumental in the rational design of new derivatives with optimized bioactivity. nih.govjohnshopkins.edu By understanding which parts of the molecule are essential for activity and which can be modified, medicinal chemists can systematically design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic properties. For this compound, rational design strategies could involve:

Modification of the Ethyl Group: Exploring the effects of varying the alkyl chain length or introducing branching to probe the size and shape of the hydrophobic pocket.

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties of the phenyl ring and potentially enhance binding affinity.

Isosteric Replacement: Replacing the sulfur atom with other linkers such as an oxygen atom or a methylene (B1212753) group to assess the importance of the thioether linkage.

Conformational Restriction: Introducing rigid linkers or additional rings to lock the molecule into a more favorable conformation for binding.

These strategies, guided by the foundational SAR data, pave the way for the development of more effective and targeted therapeutic agents based on the this compound scaffold.

Molecular Interactions and Target Identification for 5 4 Ethylthiophenyl Nicotinic Acid

Identification of Specific Biological Targets

Initial research efforts are focused on pinpointing the precise biological molecules with which 5-(4-Ethylthiophenyl)nicotinic acid interacts to exert its effects.

Currently, there is no publicly available research detailing the specific interactions of this compound with enzymes involved in metabolic pathways. This remains a significant area for future investigation to understand the compound's potential influence on cellular metabolism.

Similarly, the scientific literature does not yet contain studies that have characterized the binding of this compound to receptors associated with neurotransmission. Determining any such interactions would be a crucial step in assessing its potential neurological effects.

Ligand-Protein Binding Characterization

Detailed characterization of the binding affinity, kinetics, and thermodynamics of this compound to any identified protein targets has not yet been reported. Such studies are essential for quantifying the strength and nature of the interaction.

Allosteric Modulation Studies

There is currently no available data on whether this compound acts as an allosteric modulator. Investigating this possibility would be vital, as allosteric modulators can offer more nuanced control over protein function compared to direct agonists or antagonists.

Elucidation of Downstream Signaling Cascades

Without identified primary targets, the downstream signaling cascades affected by this compound remain unknown. Future research will need to first identify the initial binding event before these subsequent molecular events can be unraveled.

Proteomic and Metabolomic Approaches to Target Deconvolution

Modern systems biology approaches, such as proteomics and metabolomics, have not yet been applied to the study of this compound for target deconvolution. These powerful techniques could provide an unbiased, global view of the cellular changes induced by the compound, offering clues to its molecular targets and mechanism of action.

Computational Approaches in 5 4 Ethylthiophenyl Nicotinic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(4-Ethylthiophenyl)nicotinic acid, docking simulations are pivotal in understanding how it might interact with a specific protein target.

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the most likely binding pose, or "binding mode," of this compound within the active site of a target protein. These simulations calculate the binding energy for various conformations, with lower binding energies typically indicating a more favorable and stable interaction. For instance, in studies of other nicotinic acid derivatives, docking has been successfully used to predict binding to enzymes like dihydrofolate reductase and tyrosyl-tRNA synthetase. mdpi.commdpi.com The predicted binding affinity, often expressed as a binding energy value, provides a quantitative measure of the strength of the interaction, helping to rank potential drug candidates.

A hypothetical docking study of this compound might reveal how the nicotinic acid core, the ethylthiophenyl group, and the carboxylic acid functional group orient themselves within a target's binding pocket to maximize favorable interactions.

| Computational Parameter | Description | Significance in Drug Discovery |

| Binding Energy (kcal/mol) | The calculated energy released upon the formation of the ligand-target complex. Lower values indicate stronger binding. | Prioritizes compounds with higher predicted affinity for a biological target. |

| Binding Pose | The predicted three-dimensional orientation and conformation of the ligand within the target's binding site. | Elucidates the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. |

| Inhibitory Constant (Ki) | An estimated measure of the concentration of the ligand required to inhibit the function of a target enzyme by 50%. | Provides a more biologically relevant metric of a compound's potential potency. |

Identification of Key Binding Residues

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target protein that are key to the binding of the ligand. These "key binding residues" form critical interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the ligand. For example, research on nicotinic acid derivatives has shown that the carboxylic acid moiety often interacts with positively charged residues or metal ions in the active site, while substituted phenyl rings can form hydrophobic interactions with nonpolar residues. mdpi.com Identifying these key residues for this compound would be essential for understanding its mechanism of action and for designing more potent and selective analogues.

| Interaction Type | Description | Potential Interacting Groups on this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carboxylic acid group, nitrogen in the pyridine (B92270) ring. |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Ethylthiophenyl group, pyridine ring. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl ring and pyridine ring. |

| Electrostatic Interactions | Attractive or repulsive forces between charged molecular entities. | Carboxylic acid (negatively charged at physiological pH) and positively charged amino acid residues. |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein. For this compound, MD simulations can assess the stability of the predicted binding pose obtained from docking. These simulations can reveal whether the initial interactions are maintained over time or if the ligand shifts to a different, more stable conformation within the binding site. This information is critical for validating the docking results and gaining a more realistic understanding of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Efficacy

QSAR models are developed by correlating variations in the structural or physicochemical properties of a group of related compounds with their measured biological activity. For a series of analogues of this compound, a QSAR model could be built to predict their efficacy based on various molecular descriptors. These models can take the form of mathematical equations that can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

Feature Selection for Optimal QSAR Models

The development of a robust QSAR model hinges on the careful selection of relevant molecular descriptors, a process known as feature selection. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). The goal is to identify a subset of descriptors that have the strongest correlation with the biological activity, while avoiding overfitting the model. For derivatives of this compound, important descriptors might include those related to hydrophobicity, electronic properties, and steric bulk, which would influence how the molecules interact with their biological target. researchgate.net

Virtual Screening for Novel Analogues and Scaffolds

Virtual screening is a computational technique instrumental in the early stages of drug discovery for identifying promising new molecules from large databases. mdpi.com This process for this compound would involve screening extensive libraries of compounds to find those with similar or potentially improved biological activity.

The process often begins with the development of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For derivatives of nicotinic acid, these models are crucial for distinguishing between different types of modulators, such as positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) at nicotinic receptors. nih.gov By creating a pharmacophore based on the key features of this compound, researchers can efficiently filter vast compound libraries to select only those molecules that fit the required spatial and chemical profile. researchgate.net

Once a smaller, more manageable set of candidates is selected, molecular docking studies are performed. This involves simulating the binding of each potential analogue into the active site of a target protein. nih.gov The goal is to predict the binding affinity and orientation of the ligand, with lower docking scores often indicating a more stable and favorable interaction. nih.gov For instance, in studies of similar heterocyclic compounds, docking has been used to identify key interactions, such as hydrogen bonds and π-π stacking, that are critical for biological activity. researchgate.net Through this systematic screening and docking process, novel analogues and alternative molecular scaffolds for this compound can be identified for synthesis and further biological evaluation.

In Silico Prediction of Absorption, Distribution, and Metabolism (ADM) Profiles

Understanding the Absorption, Distribution, and Metabolism (ADM) of a compound is critical for its development as a potential drug. In silico tools offer a preliminary assessment of these pharmacokinetic properties, helping to identify potential liabilities early in the discovery process. nih.govdrugdiscoverytoday.com Various software platforms, such as ADMETlab 2.0 and Molinspiration, are commonly used to predict these characteristics for nicotinic acid derivatives and other small molecules. nih.gov

These predictive models evaluate a range of physicochemical and pharmacokinetic parameters. For this compound, a hypothetical ADM profile can be generated to guide its initial assessment. Key parameters include its lipophilicity (LogP), aqueous solubility (LogS), and ability to permeate biological membranes, such as the intestinal lining (Caco-2 permeability) and the blood-brain barrier (BBB). nih.gov Furthermore, predictions on its interaction with metabolic enzymes, particularly the Cytochrome P450 (CYP) family, are essential for anticipating its metabolic stability and potential for drug-drug interactions. wikipedia.org

A representative in silico ADM profile for this compound is presented below, based on typical parameters evaluated for similar chemical structures.

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | 259.32 g/mol | Compliant with Lipinski's rule of five for drug-likeness. |

| LogP (Lipophilicity) | 3.5 - 4.5 | Indicates good lipid solubility, which can favor membrane permeability. |

| Aqueous Solubility (LogS) | -3.0 to -4.0 | Suggests moderate to low solubility in water. |

| Caco-2 Permeability | High | Predicts good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Moderate to High | May cross the BBB, a key consideration for CNS-acting drugs. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this key metabolic enzyme. wikipedia.org |

| Human Intestinal Absorption (HIA) | High | Suggests good bioavailability after oral administration. |

Q & A

Q. What are the recommended synthetic routes for 5-(4-Ethylthiophenyl)nicotinic acid, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be approached via:

- Suzuki-Miyaura Coupling : Use a palladium catalyst to cross-couple a boronic ester derivative (e.g., 4-ethylthiophenylboronic acid) with a halogenated nicotinic acid precursor (e.g., 5-bromonicotinic acid). Optimize reaction efficiency by controlling temperature (80–120°C) and using ligands like triphenylphosphine to enhance catalytic activity .

- Esterification-Hydrolysis : Protect the carboxylic acid group of nicotinic acid as a methyl ester, perform functionalization (e.g., introducing the 4-ethylthiophenyl group via nucleophilic substitution), and hydrolyze the ester back to the carboxylic acid using aqueous HCl or NaOH .

- Key Optimization Parameters : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for solubility) and catalyst loading (1–5 mol%) to minimize byproducts. Purify via recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the ethylthiophenyl group (e.g., aromatic protons at δ 7.2–8.0 ppm) and carboxylic acid moiety (δ ~13 ppm for the proton). Compare with reference spectra of analogous compounds .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities .

- Mass Spectrometry (LC-MS) : Confirm molecular weight ([M+H] ion at m/z 276.3) and fragmentation patterns to validate structural integrity .

Advanced Research Questions

Q. What are the key considerations in designing experiments to study the metabolic pathways of this compound?

Methodological Answer:

- In Vitro Metabolism : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS. Track phase I (oxidation of the ethylthiophenyl group) and phase II (glucuronidation or sulfation) reactions .

- Isotopic Labeling : Use deuterated analogs (e.g., -ethyl group) to trace metabolic transformations. Compare kinetic isotope effects to identify rate-limiting steps .

- Data Interpretation : Cross-reference with nicotinic acid derivatives (e.g., nicotinic acid mononucleotide) to predict metabolic stability and potential drug-drug interactions .

Q. How can contradictory data regarding the stability of this compound under varying pH conditions be resolved?

Methodological Answer:

- pH-Dependent Stability Studies : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C. Identify degradation products (e.g., decarboxylation at acidic pH or ring-opening at alkaline pH) .

- Reaction Kinetics : Use pseudo-first-order models to calculate degradation rate constants. For example, oxidative degradation by peroxomonosulfate in acidic media follows a second-order dependence on [H] .

- Contradiction Resolution : Compare experimental conditions (e.g., ionic strength, buffer composition) across studies. For instance, discrepancies in oxidative stability may arise from trace metal impurities in reagents .

Q. What strategies can mitigate challenges in synthesizing this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., hydroxymethyl groups at the phenyl ring) to improve solubility and binding affinity. Use computational docking to prioritize synthetic targets .

- Parallel Synthesis : Employ automated reactors to screen reaction conditions (e.g., solvent, temperature) for derivatives like 5-(3-(hydroxymethyl)phenyl)nicotinic acid, which shows enhanced anti-inflammatory activity .

- Bioactivity Validation : Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare IC values to parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.